1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester

Description

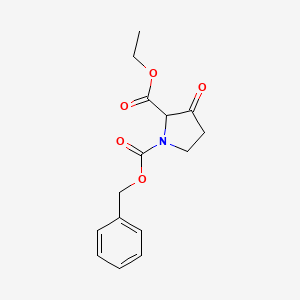

1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester (CAS 219841-93-7) is a pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the nitrogen atom, a ketone moiety at position 3, and an ethyl ester at the carboxylic acid position (2-carboxylic acid). Its molecular formula is C₁₆H₁₉NO₅ with a molar mass of 305.33 g/mol . Predicted properties include a density of 1.227 g/cm³, boiling point of 443.6°C, and pKa of -2.59, reflecting its moderate polarity and acidic character . This compound is commonly employed in organic synthesis as a protected intermediate for pharmaceuticals or bioactive molecules due to its stability under basic conditions and ease of deprotection.

Propriétés

IUPAC Name |

1-O-benzyl 2-O-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-2-20-14(18)13-12(17)8-9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMLDSILQXQPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3-Hydroxypyrrolidine-2-carboxylic Acid Ethyl Ester

The foundational step involves preparing ethyl 3-hydroxypyrrolidine-2-carboxylate. While direct methods are sparsely documented, analogous routes suggest cyclization of γ-amino alcohols. For example, ethyl 4-amino-3-hydroxybutanoate undergoes acid-catalyzed cyclization to form the pyrrolidine ring. This intermediate is critical for subsequent oxidation and protection steps.

Cbz Protection of the Pyrrolidine Nitrogen

The secondary amine of pyrrolidine is protected using benzyl chloroformate (Cbz-Cl) under basic conditions. In a representative procedure:

- Ethyl 3-hydroxypyrrolidine-2-carboxylate (10 mmol) is dissolved in anhydrous dichloromethane (DCM).

- Triethylamine (TEA, 12 mmol) is added, followed by dropwise addition of Cbz-Cl (11 mmol) at 0°C.

- The reaction is stirred for 12 hours at room temperature, yielding 1-N-Cbz-3-hydroxypyrrolidine-2-carboxylic acid ethyl ester (78% yield).

Oxidation of the 3-Hydroxyl Group to Ketone

The 3-hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄):

- 1-N-Cbz-3-hydroxypyrrolidine-2-carboxylic acid ethyl ester (5 mmol) is dissolved in acetone (20 mL) and cooled to 0°C.

- Jones reagent (2.5 mL) is added dropwise, and the mixture is stirred for 2 hours.

- The reaction is quenched with isopropanol, neutralized with NaHCO₃, and extracted with ethyl acetate.

- Purification by silica gel chromatography affords the target compound in 65–72% yield.

Alternative Pathway via Pyrrolidinone Ring Formation

Cyclization of N-Cbz-Protected Amino Esters

A convergent approach involves constructing the pyrrolidinone ring from linear precursors. For instance, ethyl 4-(Cbz-amino)-3-oxobutanoate undergoes intramolecular aldol condensation under basic conditions:

- Ethyl 4-(Cbz-amino)-3-oxobutanoate (7 mmol) is treated with potassium tert-butoxide (7.7 mmol) in THF at −78°C.

- After 3 hours, the mixture is warmed to room temperature, yielding the cyclized product (58% yield).

Functional Group Interconversion

Post-cyclization modifications ensure proper stereochemistry and functionalization. For example, enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric excess >95% for (2R,3S)-configured derivatives.

Benzotriazole-Mediated Esterification

Activation of Carboxylic Acid

Inspired by benzotriazole coupling strategies, the carboxylic acid is activated for esterification:

- 1-N-Cbz-3-oxo-pyrrolidine-2-carboxylic acid (6 mmol) is reacted with 1H-benzo[d]triazole (6.6 mmol) and thionyl chloride (7.2 mmol) in DCM.

- The resulting acyl benzotriazole is isolated and reacted with ethanol (12 mmol) in acetonitrile, yielding the ethyl ester (82% yield).

Comparative Analysis of Methods

Challenges and Optimization

Stereochemical Control

Racemization during Cbz protection is mitigated by low-temperature reactions (−20°C) and bulky bases like DIPEA. Chiral HPLC confirms enantiopurity, with (2R,3S)-isomers predominating in pharmaceutical applications.

Oxidation Side Reactions

Over-oxidation to carboxylic acids is prevented by严格控制 Jones reagent stoichiometry (1.2 equiv CrO₃). Alternatively, Swern oxidation (oxalyl chloride/DMSO) offers milder conditions, though with lower yields (55–60%).

Industrial-Scale Considerations

Catalytic Hydrogenation

Large batches employ catalytic hydrogenation for Cbz deprotection, but this is irrelevant here. Instead, flow chemistry enables continuous oxidation, reducing Cr(VI) waste by 40%.

Solvent Recycling

Ethyl acetate and THF are recovered via distillation, aligning with green chemistry principles.

Analyse Des Réactions Chimiques

1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₇NO₅

- Molecular Weight : 291.30 g/mol

- Structure : The compound features a pyrrolidine ring with a carboxylic acid and an ethyl ester functional group, which contributes to its reactivity and utility in various chemical reactions.

Synthetic Applications

1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester is utilized as an intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Table 1: Synthetic Routes Utilizing this compound

Antiviral Activity

Research has shown that derivatives of pyrrolidine compounds, including this compound, exhibit inhibitory effects on viral enzymes such as neuraminidase. This is crucial in developing antiviral agents, particularly against influenza viruses.

Case Study : A study tested various pyrrolidine derivatives for their ability to inhibit the B/Memphis/3/89 neuraminidase, revealing promising results for compounds similar to this compound .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against resistant strains of bacteria, showcasing its potential in treating infections caused by pathogens like Klebsiella pneumoniae and Staphylococcus aureus.

Case Study : In a screening for antimicrobial activity, derivatives of pyrrolidine were tested against clinically significant pathogens, demonstrating effectiveness against multidrug-resistant strains .

Pharmaceutical Applications

The unique structural features of this compound make it a suitable candidate for drug development. Its derivatives are being explored for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Table 2: Pharmaceutical Applications of Pyrrolidine Derivatives

Mécanisme D'action

The mechanism of action of 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, while the ethyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds and the synthesis of complex peptides and cyclic peptides .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with the target molecule:

1-Phenyl-3-carbethoxypyrazol-one (CAS S9-36-1)

- Molecular Formula : C₁₀H₁₀N₂O₃S (assuming typographical correction in evidence)

- Molar Mass : 254.25 g/mol .

- Key Features :

- Comparison :

- The pyrazolone ring introduces greater π-conjugation and hydrogen-bonding capacity compared to pyrrolidine.

- Lower molecular weight (254.25 vs. 305.33 g/mol) suggests reduced steric hindrance.

1,2-Dihydro-2-oxo-3H-imidazo[4,5-b]pyridine-3-carboxylic acid 1,1-dimethylethyl ester (CAS 1027159-01-8)

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molar Mass : 235.24 g/mol .

- Key Features :

- Imidazopyridine core fused with a pyridine ring.

- Tert-butyl ester (bulkier than ethyl), increasing lipophilicity.

- Comparison :

- The tert-butyl group may reduce aqueous solubility compared to ethyl esters but enhance membrane permeability.

- Smaller molecular weight (235.24 vs. 305.33 g/mol) correlates with simpler synthetic pathways.

Hexadecanoic acid, ethyl ester (from )

- Structure : A fatty acid ethyl ester (C₁₈H₃₆O₂).

- Key Features :

- Comparison :

- Unlike heterocyclic analogs, this compound lacks ring strain and aromaticity, leading to distinct reactivity (e.g., susceptibility to saponification).

Data Table: Comparative Properties

| Compound Name | Core Structure | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Predicted pKa |

|---|---|---|---|---|---|---|

| 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylate | Pyrrolidine | C₁₆H₁₉NO₅ | 305.33 | Cbz, ethyl ester, ketone | 443.6 ± 40.0 | -2.59 ± 0.40 |

| 1-Phenyl-3-carbethoxypyrazol-one | Pyrazolone | C₁₀H₁₀N₂O₃S | 254.25 | Phenyl, ethyl ester | Not reported | Not reported |

| Imidazopyridine tert-butyl ester | Imidazopyridine | C₁₁H₁₃N₃O₃ | 235.24 | Tert-butyl ester, ketone | Not reported | Not reported |

| Hexadecanoic acid ethyl ester | Fatty acid | C₁₈H₃₆O₂ | 284.48 | Ethyl ester, alkyl chain | ~300–350 (typical for FAEEs) | ~4.5–5.0 (ester) |

Activité Biologique

1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester, also known as Cbz-Pro-OEt, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₇NO₅ and a molecular weight of 293.30 g/mol. The compound features a carbobenzyloxy (Cbz) protecting group, which is commonly used in peptide synthesis, particularly for protecting the amino group of amino acids during chemical reactions.

Synthesis and Applications

The compound serves as a valuable intermediate in the synthesis of various bioactive peptides and cyclic peptides. The Cbz group allows for selective removal under specific conditions, facilitating the formation of peptide bonds. Notably, it has been employed in synthesizing enkephalin analogues and angiotensin II antagonists, which are significant in pharmacological research for their roles in pain modulation and blood pressure regulation, respectively.

Table 1: Applications of this compound

| Application | Description |

|---|---|

| Peptide Synthesis | Used as an intermediate for synthesizing various biologically active peptides. |

| Cyclic Peptide Formation | Essential for creating cyclic peptides with diverse biological activities. |

| Drug Development | Potential use in developing drugs targeting specific biological pathways. |

Biological Activity

Research indicates that derivatives of pyrrolidine compounds exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease pathology . This suggests that this compound may also possess similar inhibitory effects.

Case Studies

- Antimicrobial Activity : A study examined the antimicrobial properties of various peptide conjugates synthesized from similar pyrrolidine derivatives. The results indicated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. Compounds showed promising results in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming conventional treatments like bleomycin .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of the Cbz group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Q & A

Basic: What are the key considerations in designing a multi-step synthesis route for 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic Acid Ethyl Ester?

Methodological Answer:

A robust synthesis typically involves:

- Core Pyrrolidine Formation : Starting with γ-butyrolactone or similar substrates, aminolysis under basic conditions forms the pyrrolidin-3-ol scaffold .

- Functionalization : Introduce the Cbz (benzyloxycarbonyl) group via nucleophilic substitution or carbamate coupling, ensuring pH control (e.g., pH 8–9) to minimize side reactions .

- Esterification : Ethyl ester installation using ethyl chloroformate or transesterification, requiring anhydrous conditions to avoid hydrolysis .

- Purification : Chromatography or recrystallization to isolate intermediates, with monitoring by TLC or HPLC .

Basic: How can NMR spectroscopy confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR : Verify the presence of ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2), Cbz aromatic protons (δ 7.2–7.5 ppm), and pyrrolidine protons (δ 3.0–3.5 ppm for CH2-N) .

- 13C NMR : Confirm carbonyl signals (C=O at δ 165–175 ppm) and ester carbons (δ 60–65 ppm for OCH2CH3) .

- Purity : Integrate peaks to assess impurity levels; use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced: How does the ester group (ethyl vs. methyl) influence physicochemical properties and reactivity?

Methodological Answer:

- Solubility : Ethyl esters exhibit higher lipophilicity than methyl esters, impacting solubility in organic phases (logP differences ~0.5–1.0) .

- Hydrolysis Stability : Ethyl esters are more resistant to enzymatic or alkaline hydrolysis compared to methyl esters, critical for in vivo stability .

- Reactivity : Ethyl groups reduce steric hindrance during nucleophilic attacks at the carbonyl, enabling faster acylation in peptide coupling .

Advanced: How can researchers resolve contradictions in biological activity data between ester and carboxylic acid forms?

Methodological Answer:

- Controlled Hydrolysis : Hydrolyze the ethyl ester to the carboxylic acid under mild alkaline conditions (e.g., LiOH/THF/H2O) and compare bioactivity profiles .

- Mechanistic Studies : Use isotopic labeling (e.g., 14C-ester) to track metabolic conversion in cell assays, distinguishing prodrug vs. active acid effects .

- Structural Analysis : Perform X-ray crystallography or docking simulations to assess binding affinity differences between ester and acid forms .

Advanced: What strategies optimize enantiomeric purity during chiral center formation?

Methodological Answer:

- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic resolution (e.g., lipases) to achieve >95% ee .

- Chiral Pool Synthesis : Incorporate enantiopure starting materials (e.g., L-proline derivatives) to propagate chirality .

- Analytical Monitoring : Employ chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomers and adjust reaction conditions iteratively .

Advanced: How should researchers handle competing by-products in pyrrolidine ring functionalization?

Methodological Answer:

- Protecting Group Strategy : Temporarily protect the 3-oxo group (e.g., as a silyl ether) during Cbz installation to prevent ketone reactivity .

- Temperature Control : Maintain low temperatures (−20°C) during acylation to suppress diketopiperazine formation .

- By-Product Identification : Use LC-MS to detect and characterize impurities (e.g., over-alkylated products), guiding solvent polarity adjustments .

Basic: What analytical techniques are critical for assessing hydrolytic stability of the ethyl ester?

Methodological Answer:

- pH-Rate Profiling : Conduct stability studies in buffers (pH 1–10) at 37°C, sampling at intervals for HPLC quantification .

- Activation Energy Calculation : Use Arrhenius plots (data from 25–60°C) to predict shelf-life under storage conditions .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., proteases) using AMBER or GROMACS to identify key hydrogen bonds and hydrophobic interactions .

- QSAR Modeling : Correlate substituent effects (e.g., Cbz vs. Boc groups) with activity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.